Beta-Amyloid (17-24) is a peptide fragment derived from the amyloid precursor protein, which plays a significant role in the pathogenesis of Alzheimer's disease. This particular fragment consists of amino acids 17 to 24 of the beta-amyloid peptide, which is known for its aggregation properties and neurotoxic effects. The accumulation of beta-amyloid plaques in the brain is a hallmark of Alzheimer's disease, making the study of this compound crucial for understanding the disease's mechanisms and potential therapeutic targets.
Beta-Amyloid (17-24) is synthesized from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. The peptide can be isolated from human brain tissue or synthesized in vitro using solid-phase peptide synthesis techniques. Research has shown that this fragment can influence synaptic function and neuronal health, contributing to the cognitive decline observed in Alzheimer's disease patients.
Beta-Amyloid (17-24) belongs to the class of peptides known as amyloid peptides. It is classified as a neurotoxic peptide due to its ability to aggregate and form insoluble fibrils, which are implicated in neurodegeneration. This fragment specifically falls under the broader category of beta-amyloid peptides, which vary in length and structure but share common features that contribute to their pathological roles.
The synthesis of Beta-Amyloid (17-24) can be achieved through various methods, with solid-phase peptide synthesis being the most common approach. This technique involves:
The synthesis requires precise control over reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of protecting groups for amino acids during synthesis is essential to prevent unwanted reactions. Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed post-synthesis to confirm the identity and purity of Beta-Amyloid (17-24).
Beta-Amyloid (17-24) has a specific sequence of amino acids: Aspartic acid, Glutamic acid, Glycine, Serine, Tyrosine, and Phenylalanine. The molecular structure can be represented as follows:
This peptide exhibits a tendency to adopt specific secondary structures under physiological conditions, often forming beta-sheets that facilitate aggregation.
The molecular weight of Beta-Amyloid (17-24) is approximately 1,020 Da. Its structure contributes to its ability to interact with cellular membranes and other proteins, influencing its aggregation propensity.
Beta-Amyloid (17-24) participates in several chemical reactions that are pivotal for its function and toxicity:
The kinetics of aggregation can be studied using techniques such as Thioflavin T fluorescence assays or circular dichroism spectroscopy. These methods provide insights into the conformational changes that occur during aggregation.
The mechanism by which Beta-Amyloid (17-24) exerts its effects involves several steps:
Studies have shown that exposure to beta-amyloid oligomers can impair synaptic function and lead to cell death in neuronal cultures, highlighting its role in neurodegenerative processes.
Beta-Amyloid (17-24) is typically a white powder when synthesized and is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water at physiological pH.
The chemical properties include:
Relevant analyses include circular dichroism spectroscopy for secondary structure determination and differential scanning calorimetry for thermal stability assessments.
Beta-Amyloid (17-24) serves several important functions in scientific research:
The beta-amyloid (Aβ) 17-24 fragment, encompassing the amino acid sequence LVFFAED, constitutes a critical molecular determinant in Alzheimer's disease (AD) pathogenesis. This hydrophobic core region governs the initial aggregation kinetics and structural stability of full-length Aβ peptides. Derived from the larger amyloid precursor protein (APP) via sequential proteolysis by β- and γ-secretases, Aβ fragments aggregate into polymorphic assemblies ranging from soluble oligomers to insoluble fibrillar plaques. The 17-24 segment serves as an essential structural and functional nexus within Aβ peptides—particularly the neurotoxic Aβ42 isoform—dictating self-assembly pathways and molecular recognition events central to amyloidogenesis [1] [5].
Table 1: Key Properties of Aβ Fragments
Fragment | Amino Acid Sequence | Length (residues) | Aggregation Propensity | Primary Role |
---|---|---|---|---|
Aβ(1-42) | DAEFR...VGGVVIA | 42 | High | Full-length pathogenic isoform |
Aβ(17-24) | LVFFAED | 8 | Extreme | Hydrophobic core & aggregation nucleus |
Aβ(25-35) | GSNKGAIIGLM | 11 | Moderate | Neurotoxic domain |
Molecular Architecture
The Aβ(17-24) domain adopts dynamic conformational states that transition between disordered coils and β-strands during aggregation. Nuclear magnetic resonance (NMR) studies reveal:
Aggregation Dynamics
Biophysical analyses demonstrate that Aβ(17-24):
Table 2: Functional Impact of Key Residues in Aβ(17-24)
Position | Residue | Role in Aggregation | Consequence of Mutation |
---|---|---|---|
17 | Leucine (L) | Hydrophobic anchoring | Reduced β-sheet stability |
18 | Valine (V) | Core packing | Altered oligomer morphology |
19-20 | Phenylalanine (F-F) | π-π stacking & hydrophobic burial | Delayed nucleation |
22 | Glutamic acid (E) | Electrostatic steering | E22Q: Enhanced fibrillogenesisE22G: Protofibril dominance |
Fibril Assembly Mechanism
Aβ(17-24) is the structural linchpin of the cross-β-sheet motif characteristic of amyloid fibrils. Solid-state NMR and X-ray crystallography reveal:
Supramolecular Architecture
The cross-β-spine structure exhibits:
Experimental Evidence
Key Milestones
Technological Advances
Table 3: Historical Timeline of Aβ(17-24) Research
Year | Discovery | Methodology | Significance |
---|---|---|---|
1984 | Aβ peptide isolated | Protein purification | Identified Aβ as core plaque component |
1987 | APP gene cloned | Molecular biology | Revealed Aβ origin from precursor proteolysis |
1992 | Aβ(17-24) synthetic fragment aggregates | Peptide synthesis & electron microscopy | Demonstrated self-assembly capacity |
1993 | 4G8 antibody targets residues 17-24 | Epitope mapping | Provided key detection tool for amyloid pathology |
2005 | Steric zipper structure solved | X-ray crystallography (GNNQQNY peptide) | Revealed universal amyloid spine architecture |
2014 | Atomic model of full Aβ fibril | Cryo-EM & solid-state NMR | Confirmed 17-24 as fibril spine |
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8